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molecular formula C5H3BrINO B142197 2-Bromo-6-iodopyridin-3-ol CAS No. 129611-32-1

2-Bromo-6-iodopyridin-3-ol

Cat. No. B142197
M. Wt: 299.89 g/mol
InChI Key: IQUADFAYJOJQJA-UHFFFAOYSA-N
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Patent
US08735435B2

Procedure details

To a solution of 2-bromopyridin-3-ol (1.00 g, 5.80 mmol) in water (30 mL) was added Na2CO3 (1.23 g, 11.60 mmol) and I2 (1.53 g, 5.80 mmol). After 1 hour, the reaction was quenched with 1 N HCl (20 mL), extracted with EtOAc (2×100 mL), and washed with aq. NaHSO3 and brine (50 mL each). The organic layer was dried over Na2SO4, filtered and concentrated. Purification of the residue by flash chromatography on silica gel (20 to 40% EtOAc/hexanes) afforded 2-bromo-6-iodopyridin-3-ol. Rf=0.44 (25% EtOAc/hexanes). LCMS=301.9 (M+1)+. 1H NMR (CDCl3, 500 MHz) δ 7.56 (d, J=8.3 Hz, 1H), 6.99 (d, J=8.3 Hz, 1H), 5.65 (s, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Name
Quantity
1.53 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.C([O-])([O-])=O.[Na+].[Na+].[I:15]I>O>[Br:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[C:4]([I:15])[N:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=NC=CC=C1O
Name
Quantity
1.23 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
1.53 g
Type
reactant
Smiles
II
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched with 1 N HCl (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×100 mL)
WASH
Type
WASH
Details
washed with aq. NaHSO3 and brine (50 mL each)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification of the residue by flash chromatography on silica gel (20 to 40% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=NC(=CC=C1O)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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